[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride
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Overview
Description
[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with a trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Bases like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
Chemistry
In organic synthesis, [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is used as a building block for the introduction of trifluoromethyl groups into complex molecules. This is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s ability to modify biological molecules makes it useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive compounds. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride exerts its effects involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their chemical and physical properties. The trifluoromethyl group further enhances these effects by increasing the compound’s lipophilicity and electron-withdrawing capacity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Similar in structure but lacks the cyclohexyl ring.
(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride: Contains a cyclopropyl ring instead of a cyclohexyl ring.
Uniqueness
[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is unique due to the combination of the cyclohexyl ring and the trifluoromethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h6-7H,1-5H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDHQTYXURGFHM-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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